molecular formula C14H16ClN3O B276741 N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]propanamide

N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]propanamide

Cat. No. B276741
M. Wt: 277.75 g/mol
InChI Key: CVLLSODAOHWQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmaceuticals, and agriculture. It is a pyrazole derivative that has been synthesized using various methods and has shown promising results in numerous studies.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory and pain response pathways.
Biochemical and Physiological Effects:
N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]propanamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce the activity of certain enzymes that are involved in the inflammatory and pain response pathways.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]propanamide in lab experiments include its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. However, its limitations include the lack of a complete understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]propanamide. These include further studies to understand its mechanism of action, potential side effects, and its potential use in the treatment of cancer. Additionally, its potential use in agriculture as a pesticide or herbicide should be explored. Further research is needed to fully understand the potential applications of this compound in various fields.

Synthesis Methods

The synthesis of N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]propanamide can be achieved using different methods, including the reaction of 4-chlorobenzyl hydrazine with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of propanoyl chloride. Another method involves the reaction of 4-chlorobenzyl hydrazine with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of propionic anhydride.

Scientific Research Applications

N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]propanamide has been studied for its potential application in various fields. In medicine, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. It has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.

properties

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]propanamide

InChI

InChI=1S/C14H16ClN3O/c1-3-14(19)16-13-8-10(2)18(17-13)9-11-4-6-12(15)7-5-11/h4-8H,3,9H2,1-2H3,(H,16,17,19)

InChI Key

CVLLSODAOHWQNJ-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=NN(C(=C1)C)CC2=CC=C(C=C2)Cl

Canonical SMILES

CCC(=O)NC1=NN(C(=C1)C)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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